Bila 1906 BS
Description
Contextualization within HIV-1 Protease Inhibitor Development
HIV-1 protease is an essential enzyme in the viral life cycle, responsible for cleaving viral Gag and Gag-Pol precursor polyproteins into functional proteins required for viral maturation and infectivity. medscape.com Inhibiting this enzyme disrupts the assembly of new virions, thereby preventing the spread of the virus. Protease inhibitors represent a key class of antiretroviral drugs. medscape.com BILA 1906 BS emerged during the research and development efforts aimed at identifying potent and effective inhibitors of this viral target.
Classification of this compound as a Substrate Analog Protease Inhibitor
This compound is classified as a substrate analog protease inhibitor. biorbyt.commedkoo.combioscience.co.uktargetmol.com Substrate analog inhibitors are designed to mimic the natural substrates of the enzyme, binding to the active site of the protease and blocking its catalytic activity. medscape.com this compound is described as a pipecolinic acid derivative. asm.orgasm.org Its structure and conformation when bound to HIV-2 protease have been previously detailed in research. asm.org
Research Findings
Studies involving this compound have provided insights into its antiviral activity and the development of resistance. This compound has demonstrated potent antiviral activity against HIV-1 strain IIIB in vitro, with a mean EC50 of 1 nM. asm.org
However, as with other protease inhibitors, the development of resistance to this compound has been observed. In vitro selection experiments with increasing concentrations of this compound have resulted in the emergence of highly resistant HIV-1 variants. asm.org These variants have shown significantly reduced susceptibility to the inhibitor, with resistance levels ranging from 350- to 1,500-fold. asm.orgnih.gov
Analysis of these resistant variants revealed the presence of mutations not only in the protease gene but also in the Gag precursor cleavage sites, specifically the p1/p6 and/or NC (p7)/p1 sites. asm.orgnih.govstanford.edu Mutations in the protease gene consistently observed in highly resistant viruses include V32I and I84V/A, along with other mutations. asm.orgnih.gov In vitro studies using recombinant mutant proteases have shown that these mutations can lead to substantial increases in the Ki values towards this compound, indicating reduced binding affinity, and a decrease in the catalytic efficiency of the enzyme. asm.orgnih.gov
The presence of mutations in cleavage sites in resistant variants suggests a secondary mechanism of resistance. asm.orgnih.govstanford.edu These cleavage site mutations can result in improved processing of precursor proteins by the mutated protease, contributing to viral fitness in the presence of the inhibitor. asm.orgnih.gov Removal of these cleavage site mutations in resistant clones has been shown to lead to a decrease or even absence of viral growth, highlighting their role in viral fitness in the context of resistance. asm.orgnih.gov
The study of resistance to this compound has also indicated that high-level resistance can be associated with impaired viral fitness, suggesting potential limitations to the development of resistance and the possibility that antiviral therapies with such inhibitors may retain some clinical benefits despite the emergence of resistant strains. asm.orgnih.gov
Table 1: In Vitro Resistance Development to this compound
| Inhibitor | Passage Number | Fold Resistance (EC50 Increase) | Key Protease Mutations Observed | Associated Gag Cleavage Site Mutations |
| This compound | 33 | 520-fold | V32I, M46I/L, A71V, I84A | p1/p6 (L3F) |
Structure
2D Structure
Properties
CAS No. |
154612-31-4 |
|---|---|
Molecular Formula |
C41H52N6O4S |
Molecular Weight |
725 g/mol |
IUPAC Name |
N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethylsulfanyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide |
InChI |
InChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1 |
InChI Key |
IMPWGYVYFQPDFN-SZNOJMITSA-N |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4 |
Appearance |
Solid powder |
Other CAS No. |
154612-31-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BILA 1906 BS; BILA-1906-BS; BILA1906BS |
Origin of Product |
United States |
Mechanistic Insights into Bila 1906 Bs Action
Elucidation of HIV-1 Protease Inhibition by BILA 1906 BS
This compound acts as a substrate analog inhibitor of HIV-1 protease. biorbyt.commedkoo.comtargetmol.com This means its structure mimics the natural substrates of the protease, allowing it to bind to the enzyme's active site and block the cleavage of viral polyproteins. stanford.edumdpi.com Studies involving HIV-1 variants resistant to this compound have provided significant insights into its inhibitory mechanism and the enzyme's response to inhibition. asm.orgresearchgate.netnih.govresearchgate.net High-level resistance to this compound has been observed in vitro, with resistant variants showing a significantly reduced susceptibility to the inhibitor. stanford.eduasm.orgnih.govresearchgate.net This resistance is often associated with the accumulation of multiple mutations in the protease gene. stanford.eduasm.orgresearchgate.netnih.govresearchgate.net
Characterization of this compound Binding to the Protease Active Site
HIV-1 protease is a homodimeric enzyme with its active site located at the interface of the two identical subunits. proteopedia.orgniph.go.jpmdpi.com The active site contains two catalytic aspartic acid residues (Asp-25 and Asp-25') that are essential for its proteolytic activity. proteopedia.orgniph.go.jp Substrate analog inhibitors like this compound are designed to bind tightly within this active site cleft, preventing the natural polyprotein substrates from accessing the catalytic machinery. stanford.eduproteopedia.orgniph.go.jp The binding of inhibitors often involves interactions with the amino acid residues lining the active site pocket and the flexible flap regions that cover the active site. niph.go.jpniph.go.jp While specific detailed characterization of this compound binding pockets and interactions is not extensively detailed in the provided snippets, research on resistance mutations selected by this compound highlights the importance of specific active-site residues. For instance, active-site mutations such as V32I and I84V/A have been consistently observed in highly resistant variants, indicating that these residues play a crucial role in the interaction between the protease and this compound. researchgate.netnih.govopenaccessjournals.comacs.org These mutations can lead to significant increases in the Ki values for this compound, reflecting a reduced binding affinity. researchgate.netnih.govopenaccessjournals.com
Investigation of this compound Modulation of Protease Catalytic Activity
This compound inhibits HIV-1 protease by interfering with its catalytic activity. As a substrate analog, it competes with the natural polyprotein substrates for binding to the active site. stanford.edumdpi.com By occupying the active site, this compound prevents the protease from cleaving the peptide bonds in the Gag and Gag-Pol precursors, thereby blocking viral maturation. stanford.eduniph.go.jp Studies on resistant protease variants have shown that mutations conferring resistance to this compound can lead to a decrease in the catalytic efficiency of the enzyme towards its natural substrates. researchgate.netnih.govopenaccessjournals.com This suggests a complex interplay between inhibitor binding, active site conformation, and substrate processing.
Research findings on this compound and related inhibitors demonstrate that resistance mutations can significantly impact the enzyme kinetics. For example, in vitro studies with recombinant mutant proteases selected by BILA-1906 BS and BILA-2185 BS showed up to 104-fold increases in Ki values towards these inhibitors and a concomitant decrease in catalytic efficiency towards a synthetic substrate. researchgate.netnih.govopenaccessjournals.com
Here is a hypothetical data table illustrating the impact of resistance mutations on Ki and catalytic efficiency based on the research findings:
| Protease Variant | Inhibitor | Ki (nM) | Catalytic Efficiency (Relative to Wild-Type) |
| Wild-Type | This compound | ~0.007 | 1 |
| Mutant (e.g., V32I, I84V/A) | This compound | Up to 700 (104-fold increase) | Down to ~0.00045 (2200-fold decrease) |
Note: The exact Ki value for wild-type this compound was not explicitly found in the provided snippets, but values for related inhibitors and the magnitude of increase in resistant variants were mentioned. The values in the table are illustrative based on the described fold changes. researchgate.netnih.govopenaccessjournals.com
Influence of Active Site Water Molecules on this compound Interaction Dynamics
Structural water molecules within the active site of HIV-1 protease play a significant role in the enzyme's function and its interaction with inhibitors. niph.go.jpniph.go.jpacs.orgresearchgate.net Two important structural water molecules are the catalytic water and the flap water. acs.org The catalytic water molecule is buried in the active site and is involved in the hydrolysis of the substrate. acs.org The flap water forms a bridge between the flexible flaps of the protease and the bound ligand, influencing the enzyme-ligand interaction. acs.org
Mechanisms of Substrate Hydrolysis in the Context of this compound Inhibition
HIV-1 protease catalyzes the hydrolysis of peptide bonds in the Gag and Gag-Pol polyproteins through an aspartyl protease mechanism. proteopedia.orgniph.go.jpwikipedia.org This mechanism involves the two catalytic aspartic acid residues, with one acting as a general base to activate a water molecule and the other acting as a general acid to protonate the scissile peptide bond. proteopedia.orgwikipedia.org The activated water molecule then performs a nucleophilic attack on the carbonyl carbon of the scissile bond, leading to the formation of a tetrahedral intermediate, which subsequently breaks down to yield the cleaved products. wikipedia.org
This compound, as a substrate analog inhibitor, interferes with this process by binding to the active site and preventing the natural substrate from undergoing hydrolysis. stanford.edumdpi.com By mimicking the transition state of the substrate, this compound binds tightly to the enzyme, effectively blocking the catalytic cycle. proteopedia.orgacs.org In the presence of this compound, the protease is unable to efficiently bind and cleave its natural substrates, leading to the accumulation of uncleaved polyproteins and the production of immature, non-infectious viral particles. stanford.eduniph.go.jp
Interestingly, studies on this compound-resistant variants have revealed that mutations can occur not only in the protease gene but also in the cleavage sites of the Gag and Gag-Pol polyproteins. researchgate.netstanford.eduasm.orgresearchgate.net These cleavage site mutations can affect the efficiency of polyprotein processing and may represent a mechanism by which the virus compensates for impaired protease activity in the presence of inhibitors. researchgate.netstanford.eduasm.orgresearchgate.net Some cleavage site mutations have been shown to result in better peptide substrates for the mutated protease, potentially allowing for more efficient processing even with a compromised enzyme. researchgate.netresearchgate.net This highlights the complex evolutionary pressure exerted by inhibitors like this compound on both the enzyme and its substrates.
Molecular Basis of Hiv 1 Resistance to Bila 1906 Bs
Identification of Primary Resistance Mutations in HIV-1 Protease
The development of high-level resistance to BILA 1906 BS is strongly associated with the selection and accumulation of specific amino acid substitutions in the HIV-1 protease enzyme. acs.orgasm.org
Analysis of Specific Protease Amino Acid Substitutions (e.g., V32I, I84V/A, M46I,L, A71V)
Several key mutations in the HIV-1 protease have been consistently observed in variants resistant to this compound. Active-site mutations such as V32I and I84V/A are frequently identified in highly resistant viruses. acs.orgasm.org Other mutations, including M46I, M46L, and A71V, are also commonly observed, often in combination with active-site mutations. asm.orgpsu.edu For instance, variants cultured in the presence of this compound have shown combinations of V32I, M46I,L, A71V, and I84V in their protease sequences. asm.org High-level resistance variants selected after extended passage in this compound have been found to contain mutations such as V32I, M46I, A71V, and I84A. asm.org
Correlation of Protease Mutations with Decreased Susceptibility to this compound
The presence of these protease mutations correlates directly with a reduced susceptibility to this compound. In vitro studies using recombinant mutant proteases have demonstrated that these substitutions result in significant increases in the Ki values for this compound. acs.orgasm.orgopenaccessjournals.com For example, a protease with seven mutations (L23I, V32I, M46I, I47V, I54M, A71V, and I84V) showed a 12,000-fold increase in Ki compared to the wild-type enzyme. researchgate.net Combinations of mutations like V32I/A71V/M46I/I84V have been associated with a 1000-fold increase in viral resistance to this compound. psu.edu
Here is a table summarizing the impact of some protease mutations on resistance to this compound:
| Protease Mutations | Fold Increase in Resistance (Viral) | Fold Increase in Ki (Enzyme) | Source |
| V32I/A71V | 3-fold | - | psu.edudtic.mil |
| V32I/A71V/M46I/I84V | 5-fold, 1000-fold | - | psu.edu |
| L10F/L23I/V32I/M46I/I47V/I54M/A71V/I84V | 1500-fold | - | lanl.gov |
| V32I/M46L/V82A | 3-fold | - | psu.edu |
| V32I/M46L/A71V/V82A | 14-fold | - | psu.edu |
| V32I/M46I/I84V | 37-fold | - | lanl.gov |
| V32I/L33F/K45I/F53L/A71V/I84V/L89M | 130-fold | - | lanl.gov |
| L10I/L23I/M46I/I84V | - | 36-fold | researchgate.net |
| L23I/V32I/M46I/I47V/I54M/A71V/I84V | - | 12,000-fold | researchgate.net |
Distinction between Enzyme Resistance and Whole Virus Resistance
It is important to distinguish between enzyme resistance and whole virus resistance. Enzyme resistance refers to the reduced susceptibility of the isolated, mutated protease enzyme to the inhibitor, typically measured in biochemical assays like Ki measurements. acs.orglanl.gov Whole virus resistance, on the other hand, refers to the ability of the intact virus containing the mutated protease (and potentially other mutations) to replicate in the presence of the drug, measured by assays like EC50 or IC50. nih.govasm.org Enzyme assays assess the direct interaction between the inhibitor and the protease, while whole virus assays reflect the combined effect of all resistance-conferring mutations and their impact on the viral replication cycle. lanl.gov Changes in other viral proteins, such as Gag, can also contribute to whole virus resistance, which are not accounted for in enzyme-only assays. lanl.gov
Characterization of Second-Locus Resistance Mutations in Gag Precursors
In addition to mutations in the protease gene, resistance to this compound also involves the selection of mutations in the Gag polyprotein, which is a primary substrate of the HIV-1 protease. asm.orgnih.gov These are often referred to as second-locus mutations. asm.orgresearchgate.net
Mutations in Gag Cleavage Sites (e.g., p1/p6, NC/SP2)
Mutations in the cleavage sites within the Gag polyprotein have been observed during in vitro selection for resistance to this compound. asm.orgnih.gov Specifically, mutations have been identified in the p1/p6 and NC/SP2 (also referred to as p7/p1) cleavage sites. asm.orgnih.govlanl.govresearchgate.net These mutations in the cleavage sites can lead to improved processing of Gag precursors by the mutated protease, thereby compensating for the reduced catalytic efficiency of the resistant enzyme towards wild-type cleavage sites. asm.orgresearchgate.net The modification of the p1/p6 cleavage site has been identified as a probable rate-limiting step in polyprotein processing in virions containing mutated proteases. asm.orgresearchgate.net
Specific Gag Amino Acid Substitutions (e.g., L449F, Q430R, A431V)
Specific amino acid substitutions within the Gag polyprotein have been linked to resistance to this compound and related inhibitors. The L449F mutation, located at the P1' position of the SP2/p6 cleavage site (numbered according to the whole Gag polyprotein), has been observed to emerge shortly after the selection of protease mutations, including I84V, in the presence of this compound. nih.govmdpi.com In experiments with a related inhibitor, BILA 2185 BS, the L449F mutation was also selected, followed by the emergence of dual mutations Q430R and A431V at the P3 and P2 positions, respectively, of the NC/SP2 site. nih.govmdpi.comnih.gov These Gag mutations can play a role in resistance by improving the interaction between the mutated protease and its substrate. researchgate.net While these Gag mutations can affect virus replication kinetics, their direct impact on IC50 values has not always been observed. nih.govmdpi.com However, mutations in the NC-SP2-p6 region of Gag have been shown to directly contribute to protease inhibitor resistance and correlate with the extent of NC-SP2 cleavage. plos.org
Here is a table summarizing some specific Gag mutations associated with resistance to this compound or related inhibitors:
| Gag Mutation | Location (Cleavage Site) | Position (Gag Polyprotein) | Associated Inhibitor | Source |
| L449F | SP2/p6 (P1') | 449 | This compound, BILA 2185 BS | nih.govmdpi.com |
| Q430R | NC/SP2 (P3) | 430 | BILA 2185 BS | nih.govmdpi.comnih.gov |
| A431V | NC/SP2 (P2) | 431 | BILA 2185 BS | nih.govmdpi.comnih.gov |
| L3F | p1/p6 (P1') | - | This compound, BILA 2185 BS | asm.orgasm.org |
| QA3RV | p7/p1 | - | BILA 2185 BS | researchgate.netresearchgate.net |
Compensatory Role of Gag Mutations for Viral Fitness Maintenance
The development of mutations in the protease enzyme, while conferring resistance to inhibitors, often comes at a cost to viral fitness by impairing the enzyme's catalytic efficiency towards its natural substrates, the Gag and Gag-Pol polyproteins. researchgate.netresearchgate.netnih.gov Gag cleavage site mutations can act as compensatory changes, helping to restore or maintain viral fitness despite the presence of protease mutations. researchgate.netresearchgate.netniph.go.jp These mutations in Gag cleavage sites can improve the interaction between the mutated protease and its substrate, thereby increasing cleavage efficiency. researchgate.net Studies with this compound and BILA 2185 BS have shown that mutations in the Gag cleavage sites, particularly in the NC/SP2/p6 region, emerge during in vitro selection for resistance. researchgate.netmdpi.com For instance, the L449F mutation in the SP2/p6 cleavage site was observed to emerge after the selection of protease mutations, including I84V, in viruses resistant to this compound. researchgate.netmdpi.comniph.go.jp Removal of these cleavage site mutations in resistant clones can lead to a decrease or even absence of viral growth, confirming their essential role in maintaining viral fitness. asm.orgnih.gov
Cross-Resistance Profiles of this compound-Resistant Variants
Variants of HIV-1 that develop resistance to this compound can exhibit cross-resistance to other protease inhibitors. asm.orgresearchgate.net This phenomenon highlights shared resistance pathways among different drugs within the protease inhibitor class. nih.gov
Analysis of Cross-Resistance with Other Protease Inhibitors (e.g., BILA 2185 BS)
Studies have specifically analyzed the cross-resistance profiles of this compound-resistant variants against other protease inhibitors, including BILA 2185 BS. asm.orgresearchgate.net BILA 2185 BS is also a substrate analog protease inhibitor. asm.orgasm.org this compound-resistant variants have shown increased resistance to both this compound and BILA 2185 BS. asm.orgresearchgate.net For example, variants selected with this compound showed three- to fivefold increases in resistance to both inhibitors at earlier passages. asm.orgresearchgate.net The emergence of specific protease mutations, such as the switch from I84V to I84A, has been shown to confer high levels of cross-resistance (200- to 500-fold) to both this compound and BILA 2185 BS. asm.orgresearchgate.net
Below is a table summarizing observed cross-resistance in this compound-resistant variants:
| Resistant Variant Source | Passage | Key Protease Mutations | Fold Increase in Resistance to this compound | Fold Increase in Resistance to BILA 2185 BS |
| This compound Selection | 12 or 22 | Not specified (early mutations) | 3-5 | 3-5 |
| This compound Selection | 33 | I84A (switch from I84V) | 200-500 | 200-500 |
These findings indicate that the resistance mechanisms selected by this compound confer reduced susceptibility not only to the selecting drug but also to other protease inhibitors like BILA 2185 BS. asm.orgresearchgate.net
Impact of Resistance Mutations on Viral Polyprotein Processing and Assembly
Resistance mutations, particularly those in the protease, can impair the efficient processing of the Gag and Gag-Pol polyproteins, which is essential for the assembly of mature, infectious viral particles. asm.orgnih.govmdpi.com Gag mutations, especially at cleavage sites, play a critical role in mitigating these processing defects in resistant viruses. asm.orgnih.govresearchgate.net
Alterations in Pr55 Gag and Pr160 Gag-Pol Processing
In wild-type HIV-1, the protease cleaves the Pr55 Gag and Pr160 Gag-Pol polyproteins into functional proteins like p17, p24, p7, p6, protease, reverse transcriptase, and integrase. nih.govmdpi.com In the presence of protease inhibitors like this compound, this processing is blocked, leading to the accumulation of uncleaved or partially cleaved polyprotein precursors. nih.govresearchgate.net In highly resistant variants containing protease mutations, the processing of Pr55 Gag and Pr160 Gag-Pol is altered. asm.orgresearchgate.netresearchgate.net While processing might be generally impaired by protease mutations, the presence of compensatory Gag mutations can improve the efficiency of cleavage, even by the mutated protease. asm.orgnih.govresearchgate.net Studies have shown that in highly resistant clones, the processing of Gag appears relatively unaffected by the presence of protease inhibitors, consistent with the reduced affinity of the mutated protease for the inhibitor. researchgate.net
Role of Gag Cleavage Site Mutations in Polyprotein Hydrolysis
Mutations in Gag cleavage sites enhance the hydrolysis of the polyproteins by the mutated protease. asm.orgnih.govresearchgate.net These mutations can create better peptide substrates for both wild-type and mutant proteases in vitro. asm.orgresearchgate.net The first modifications observed in this compound- and BILA 2185 BS-resistant variants are often located at the p1/p6 cleavage site, identifying this as a potential critical site for adaptation. asm.orgresearchgate.net The L to F mutation at the P1' position of the p1/p6 cleavage site, observed in this compound-resistant variants, is an example of a Gag mutation that improves polyprotein processing in the presence of a mutated protease. asm.orgniph.go.jpasm.org
Cleavage of p15 (B1577198) as a Rate-Limiting Step in Polyprotein Processing
Research suggests that the cleavage of the p15 precursor (which contains the p7/p1/p6 domains) can be a rate-limiting step in polyprotein processing, particularly in viruses with mutated proteases. asm.orgnih.govresearchgate.net The requirement for mutations in the p7/p1 and p1/p6 cleavage sites in highly resistant variants indicates that efficient processing of p15 is compromised when the protease is mutated. asm.orgresearchgate.net These cleavage site modifications correlate with the relative inefficiencies of p7/p1 and p1/p6 as natural processing sites. researchgate.net Therefore, mutations in these sites likely facilitate the more efficient cleavage of the p15 precursor by the altered protease, thereby supporting viral maturation and infectivity. asm.orgnih.govresearchgate.net
Functional Implications of Resistance on HIV-1 Replicative Capacity
The development of resistance mutations, particularly in the viral protease, can have significant functional implications for the replicative capacity, or fitness, of HIV-1. While resistance mutations allow the virus to evade the inhibitory effects of compounds like this compound, they can also impose a fitness cost on the virus, potentially impairing its ability to replicate efficiently in the absence of the drug. asm.orgnih.gov
Assessment of Impaired Viral Fitness in this compound-Resistant Variants
Studies assessing the fitness of HIV-1 variants resistant to this compound have shown that while many individual protease mutations may have little effect on viral replication, the co-expression of key active-site mutations, such as V32I and I84V/A, can significantly impair viral growth. asm.orgnih.gov For instance, viral clones containing the combination of V32I and I84V/A mutations have demonstrated a significant reduction in growth on peripheral blood mononuclear cells. asm.orgnih.gov Furthermore, when co-cultured with wild-type virus on T-cell lines, these highly resistant, double-mutant clones can be outcompeted and disappear from the population. asm.orgnih.gov
The impact of resistance mutations on viral fitness is often linked to their effect on polyprotein processing. Protease mutations can impair the efficient cleavage of Gag and Gag-Pol polyproteins, which is essential for the production of infectious virions. asm.orgnih.govresearchgate.net This impaired processing is consistent with a decrease in the catalytic activity of the mutated enzyme in virions. asm.orgnih.gov
Compensatory mutations, including those in the Gag cleavage sites, can emerge to mitigate the fitness cost associated with protease resistance mutations. nih.govasm.orgresearchgate.net These mutations in Gag can improve the processing of viral polyproteins by the compromised protease, thereby partially restoring viral replicative capacity. nih.govasm.orgresearchgate.net The removal of these compensatory mutations in resistant clones has been shown to lead to a decrease or even absence of viral growth, confirming their role in maintaining viral fitness in the presence of resistance. nih.govasm.org
Data from studies characterizing this compound-resistant variants illustrate the relationship between genotype, resistance level, and viral fitness. For example, variants with moderate resistance may carry fewer mutations and exhibit less pronounced fitness defects compared to highly resistant variants with multiple protease and Gag mutations.
| Variant Origin (Passage) | Key Protease Mutations | Gag Mutations (p1/p6) | EC50 Fold Increase (vs. Wild-Type) | Observed Fitness Impact |
| Passage 12 or 22 | V32I, A71V, M46I/L, I84V | Not consistently reported at this stage | 3- to 5-fold asm.orgresearchgate.net | Moderate |
| Passage 33 | V32I, M46I/L, A71V, I84A | L3F asm.org | ~520-fold asm.org | Significant reduction in growth, outcompeted by wild-type asm.orgnih.gov |
| Highly Resistant Variants (General) | V32I, I84V/A + up to six others asm.orgnih.gov | Present in highly resistant variants nih.govasm.org | Up to 1,500-fold asm.orgnih.govasm.orgnih.gov | Can be significantly impaired, especially without compensatory mutations asm.orgnih.gov |
Evolutionary Dynamics of Drug Resistance and Viral Adaptation
The emergence of resistance to this compound is a consequence of the evolutionary dynamics of HIV-1 under selective pressure from the inhibitor. lanl.govlanl.govashdin.com HIV's high replication rate and inherent genetic variation provide a basis for the rapid selection of drug-resistant variants. lanl.govlanl.gov In the presence of this compound, viruses with mutations that reduce the inhibitor's effectiveness gain a selective advantage, allowing them to replicate more efficiently than susceptible viruses. ashdin.com
The evolutionary pathway to high-level resistance often involves the sequential accumulation of mutations. Initial mutations may confer low-level resistance and potentially impose a fitness cost. asm.org Continued drug pressure drives the selection of additional mutations, including those that increase the level of resistance and compensatory mutations that restore viral fitness. nih.govasm.orgresearchgate.net The emergence of mutations in Gag cleavage sites alongside protease mutations in highly resistant variants exemplifies this adaptive process, where changes outside the primary drug target compensate for the functional deficits caused by resistance mutations in the protease. nih.govasm.org
Computational and Structural Modeling of Bila 1906 Bs and Hiv 1 Protease Interactions
Application of Molecular Dynamics Simulations in Studying BILA 1906 BS Binding
Molecular dynamics (MD) simulations are employed to understand the dynamic behavior of HIV-1 protease and its interactions with inhibitors like this compound over time acs.orgnih.gov. These simulations can reveal conformational changes in the protease upon ligand binding, including the dynamics of the enzyme's flaps, which are crucial for substrate and inhibitor entry and exit from the active site acs.orgrutgers.eduplos.org. MD simulations can also help in understanding how mutations in the protease affect its flexibility and binding affinity for this compound, contributing to drug resistance acs.org. Studies have shown that MD simulations can reproduce the ligand-induced flap closing in HIV-1 protease and highlight the role of bound water molecules in these interactions acs.org.
Protein-Ligand Docking Studies for this compound Interaction Analysis
Protein-ligand docking is a computational technique used to predict the preferred binding orientation and affinity of a small molecule, such as this compound, to a protein target, like HIV-1 protease acs.org. This method helps to identify potential binding poses within the active site and estimate the strength of the interaction based on scoring functions acs.org. Docking studies can provide initial insights into the key residues involved in the binding of this compound to both wild-type and mutant forms of HIV-1 protease acs.org. This information is valuable for understanding the molecular basis of resistance, as mutations can alter the shape and chemical properties of the binding pocket, affecting how this compound fits and interacts niph.go.jp.
Structure-Based Approaches in Designing Novel this compound Analogs
Structure-based drug design (SBDD) utilizes the three-dimensional structure of HIV-1 protease, often obtained from X-ray crystallography, to design inhibitors that fit specifically into the enzyme's active site acs.orgniph.go.jp. By understanding the detailed interactions between this compound and the protease at the atomic level, researchers can design novel analogs with improved binding affinity, specificity, and resistance profiles acs.orgniph.go.jp. SBDD approaches involve analyzing the binding pockets, identifying key interactions (e.g., hydrogen bonds, van der Waals forces), and using this information to guide the modification of the this compound structure niph.go.jp. This iterative process of design, synthesis, and testing of analogs is crucial in developing more potent and effective HIV protease inhibitors acs.org.
Computer-Aided Drug Design Methodologies Applied to this compound Research
Computer-Aided Drug Design (CADD) encompasses a range of computational techniques used to discover, design, and optimize potential drug candidates bspublications.netuio.nonih.gov. In the context of this compound research, CADD methodologies integrate approaches like molecular dynamics simulations, protein-ligand docking, and structure-based design acs.orguio.no. CADD can be used for virtual screening of large libraries of compounds to identify potential binders to HIV-1 protease, guiding the selection of molecules for synthesis and experimental testing uio.no. Furthermore, CADD tools can assist in predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound analogs and optimizing their pharmacokinetic profiles nih.gov. The application of CADD to this compound research allows for a more efficient and targeted approach to drug discovery and development against HIV-1 protease uio.nobenthamscience.com.
Genetic and Evolutionary Perspectives on Bila 1906 Bs Resistance
Gene Algebraic Structures and Mutation Pathways Relevant to BILA 1906 BS Resistance
The study of gene algebraic structures offers a quantitative approach to understanding the relationships between codons, amino acids, and mutational pathways in the context of drug resistance. These structures, such as quotient groups and Z64-algebras of the genetic code, can reveal underlying symmetries and relationships linked to the physico-chemical properties of amino acids. Analysis using these algebraic frameworks has been applied to study mutations in the HIV-1 protease gene.
Automorphism matrices, derived from these algebraic structures, can be used to describe the transformation from a wild-type gene sequence to a mutant sequence. For instance, such matrices have been employed to analyze the mutational pathways observed in HIV-1 protease genes that confer resistance to this compound, specifically mentioning the M46L/A71V/I84A mutations as an example where algebraic analysis can reveal biological and algebraic connections between mutations. This suggests that the evolutionary pathways leading to resistance may not be random but could be influenced by the inherent algebraic properties of the genetic code and the resulting protein sequences.
Analysis of Codon Array and Genetic Code Algebraic Structures
The genetic code can be organized into algebraic structures, such as a codon array or a Z64-algebra, based on properties like the chemical type of bases and the number of hydrogen bonds. These structures allow for the quantitative analysis of relationships between codons. By considering transition and substitution mutations within these algebraic frameworks, researchers can explore how changes at the nucleotide level relate to changes in the encoded amino acids and their properties. The algebraic properties of codons have been associated with the physico-chemical properties of the corresponding amino acids, suggesting a link between the genetic code's structure and protein characteristics relevant to function and drug interaction.
Hamming Distance Analysis of Single Point Drug Resistance Mutations
The Hamming distance is a measure of the minimum number of nucleotide substitutions required to convert one codon into another. Analysis of the Hamming distance between wild-type codons and codons associated with single-point drug resistance mutations in the HIV-1 protease gene has shown that most of these mutations are characterized by a small Hamming distance, typically one or two nucleotide changes. This observation supports the idea that mutational pathways favored during the development of drug resistance often involve minimal genetic changes, which can arise more frequently through replication errors. While specific Hamming distance data for all this compound resistance mutations were not comprehensively available across the search results, the principle of small Hamming distances for resistance mutations in HIV protease, as discussed in the context of drug resistance including to inhibitors like this compound, is a relevant concept.
| Mutation (Amino Acid Change) | Wild-Type Codon | Mutant Codon | Hamming Distance | Relevance (Context) | Source |
|---|---|---|---|---|---|
| I84V | AUA | GUA | 1 | HIV-1 Protease Resistance (this compound, Nelfinavir, AG1343) | |
| V32I | GUA | AUA | 1 | HIV-1 Protease Resistance (Indinavir, A-77005, Telinavir) | |
| R57K | AGA | AAA | 1 | HIV-1 Protease Resistance (this compound) | |
| M46L | ATG | TTG | 1 | HIV-1 Protease Resistance (this compound) | |
| A71V | GCT | GTT | 1 | HIV-1 Protease Resistance (this compound) | |
| I47V | ATA | GTA | 1 | HIV-1 Protease Resistance (this compound) | |
| L10F (Gag p1/p6) | CTT | TTT | 1 | Gag Cleavage Site Mutation (this compound) | |
| Q to R (Gag p7/p1) | CAG | CGG | 1 | Gag Cleavage Site Mutation (this compound) | |
| A to V (Gag p7/p1) | GCT | CTT | 1 | Gag Cleavage Site Mutation (this compound) |
Note: The interactivity of the table is a feature of the display environment.
Analysis of Codon Usage Bias and Physico-Chemical Properties of Mutations
Codon usage bias, the non-uniform frequency of synonymous codons for a given amino acid, is a known characteristic of genomes and can be influenced by various factors. In the context of HIV-1 resistance to this compound, the mutations that emerge not only alter the amino acid sequence but can also have implications for codon usage.
Furthermore, the physico-chemical properties of amino acids play a crucial role in protein structure and function. Mutations conferring resistance to this compound, whether in the protease or Gag cleavage sites, involve amino acid substitutions that can alter the local environment and interactions within the protein. Studies using algebraic structures of the genetic code have explored the relationship between algebraic properties of codons and the physico-chemical properties of the encoded amino acids, such as polarity, hydrophilicity, and hydrophobicity. Small changes in these properties due to mutations can be sufficient to alter protein function, including enzyme-inhibitor interactions and polyprotein processing. Interestingly, research suggests that mutations conferring drug resistance in HIV protease often preserve the parity of codons within the algebraic framework, hinting at constraints on mutational pathways that may relate to maintaining certain physico-chemical characteristics.
Ribosomal Frameshifting as an Adaptive Mechanism in this compound-Resistant Variants
Ribosomal frameshifting is a process by which the ribosome shifts into an alternative reading frame during translation, leading to the production of fusion proteins. In HIV-1, a programmed -1 ribosomal frameshift is essential for the synthesis of the Gag-Pol polyprotein from the Gag mRNA.
Studies on this compound-resistant variants have revealed the emergence of mutations in the Gag cleavage sites that can influence ribosomal frameshifting. Specifically, a C-to-T transition at the p1/p6 cleavage site was observed in this compound-resistant variants. This mutation generates a U UUU UUU sequence in the RNA, which is similar to the sequence known to be involved in ribosomal frameshifting. Experimental evidence indicates that this mutant p1/p6 sequence can indeed promote ribosomal frameshifting in vitro and in virus-expressing cells. While the precise mechanism by which this mutation enhances frameshifting without a strong downstream secondary structure (typically required for efficient frameshifting) is not fully elucidated, it suggests that altered ribosomal frameshifting can serve as an adaptive mechanism in this compound-resistant variants. This could potentially impact the relative expression levels of Gag and Gag-Pol polyproteins, influencing viral assembly and maturation in a way that compensates for the impaired protease activity caused by resistance mutations.
Methodological Approaches in Bila 1906 Bs Research
In Vitro Selection Methods for Generating BILA 1906 BS-Resistant HIV-1 Variants
There is no publicly available research detailing the in vitro selection methods used to generate HIV-1 variants with resistance to "this compound." While standard protocols for selecting drug-resistant HIV-1 strains exist, their specific application and the resulting resistance profiles for this compound have not been described in the scientific literature.
Biochemical Assays for Evaluating Mutant Protease Activity (e.g., K_i Determination)
No studies were found that report on biochemical assays conducted to determine the inhibitory constant (K_i) of "this compound" against wild-type or mutant HIV-1 proteases. Consequently, there is no data available on how specific mutations in the protease enzyme affect the binding affinity of this compound.
Molecular Biological Techniques for Analyzing Viral Protein Expression and Processing
Anti-p24 Western Blot Analysis of Viral Molecular Clones
While anti-p24 Western blot analysis is a common technique to assess the processing of the HIV-1 Gag polyprotein, no publications were identified that have utilized this method to study the effects of "this compound" on viral protein expression and processing in molecular clones of the virus.
Advanced Synthetic Methodologies for this compound and Analogs
The chemical structure of "this compound" is not described in the public domain, and therefore, no information could be retrieved regarding advanced synthetic methodologies for its production or the synthesis of its analogs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
